

An In-depth Technical Guide to the Pharmacology of DBPR116

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Compound of Interest		
Compound Name:	DBPR116	
Cat. No.:	B15620305	Get Quote

Introduction

DBPR116 is a novel, preclinical drug candidate being investigated for the treatment of moderate to severe pain. It represents a new therapeutic strategy aimed at providing potent analgesia with an improved safety profile compared to traditional opioid analgesics like morphine. DBPR116 is a prodrug that is metabolized in the body to its active form, BPRMU191. The unique mechanism of action of BPRMU191, as a G protein-biased agonist at the μ-opioid receptor (MOR), offers the potential to separate the desired analgesic effects from the undesirable side effects commonly associated with opioid use. This technical guide provides a comprehensive overview of the pharmacology of DBPR116, including its mechanism of action, pharmacokinetics, and preclinical efficacy and safety data.

Mechanism of Action

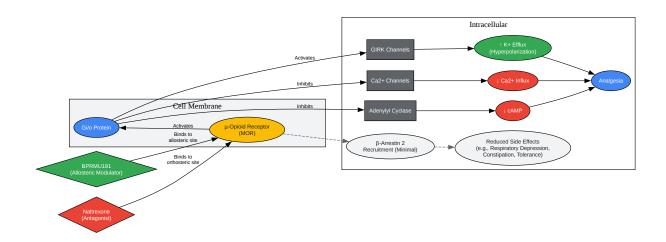
DBPR116 itself is inactive. Following administration, it undergoes metabolism to form the active compound, BPRMU191. BPRMU191 is an antagonist-to-agonist allosteric modulator (AAM) of the μ-opioid receptor (MOR).[1] This means that BPRMU191 alone does not activate the MOR. However, in the presence of a MOR antagonist, such as naloxone or naltrexone, BPRMU191 binds to an allosteric site on the receptor, inducing a conformational change that allows the antagonist to act as an agonist, leading to receptor activation and downstream signaling.

This activation is characterized by a bias towards the G-protein signaling pathway, with minimal recruitment of the β -arrestin 2 pathway. The G-protein pathway is primarily associated with the analgesic effects of opioids, while the β -arrestin 2 pathway is implicated in many of the adverse



effects, including respiratory depression, constipation, and the development of tolerance. By selectively activating the G-protein pathway, the combination of **DBPR116** and a MOR antagonist aims to provide pain relief with a reduced burden of these side effects.

Signaling Pathway of BPRMU191 in Combination with a MOR Antagonist



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G-protein biased signaling of the MOR by BPRMU191 and an antagonist.

Pharmacokinetics



DBPR116 is a prodrug designed to overcome the poor blood-brain barrier penetration of its active metabolite, BPRMU191. While specific pharmacokinetic parameters for **DBPR116** and BPRMU191 from peer-reviewed publications are not yet fully available, the prodrug strategy aims to achieve sufficient central nervous system concentrations of BPRMU191 to elicit an analgesic effect.

Preclinical Efficacy

The combination of **DBPR116** with the MOR antagonist naltrexone has demonstrated significant antinociceptive effects in various preclinical models of pain.

Acute Thermal Pain

In a mouse model of acute thermal pain (tail-flick test), the combination of **DBPR116** and naltrexone produced a potent antinociceptive effect.

Parameter	Value	Species	Test Model
ED50	< 10 mg/kg (i.v.)	Mouse	Tail-Flick Test
Naltrexone Dose	1 mg/kg	Mouse	Tail-Flick Test

ED₅₀ (Median Effective Dose) is the dose that produces an effect in 50% of the population.

Neuropathic and Cancer Pain

The **DBPR116**/naltrexone combination has also shown efficacy in more complex pain models. Notably, its antinociceptive effect in mouse models of neuropathic pain and cancer pain, as measured by the Von Frey test, was reported to be even better than that of morphine.[1]

Preclinical Safety and Tolerability

A key feature of the **DBPR116**/naltrexone combination is its improved safety and tolerability profile compared to morphine.



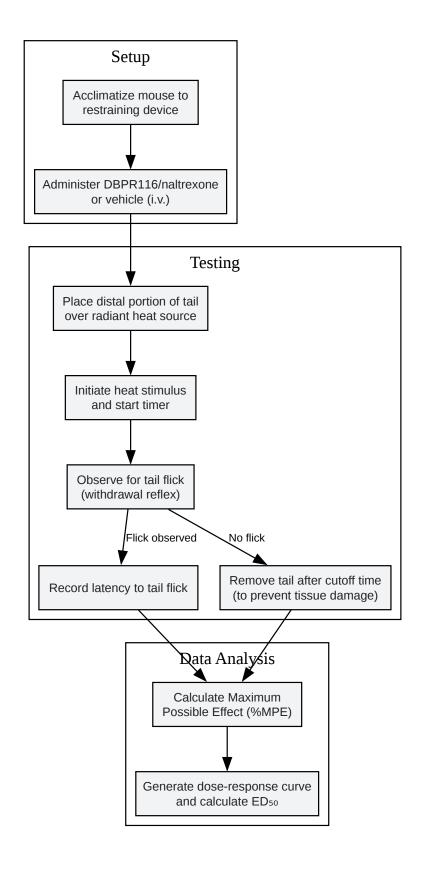
Adverse Effect	DBPR116/Naltrexone Combination	Morphine
Analgesic Tolerance	Reduced	Observed
Withdrawal Symptoms	Reduced	Observed
Addiction Potential	Reduced	Observed
Gastrointestinal Dysfunction	Reduced	Observed
Respiratory Depression	Reduced	Observed
Sedation	Reduced	Observed

The maximum tolerated dose (MTD) of **DBPR116** in rodents was found to be greater than 40 mg/kg.[1]

Experimental ProtocolsTail-Flick Test (Acute Thermal Pain)

The tail-flick test is a standard method for assessing spinal nociceptive reflexes in response to a thermal stimulus.





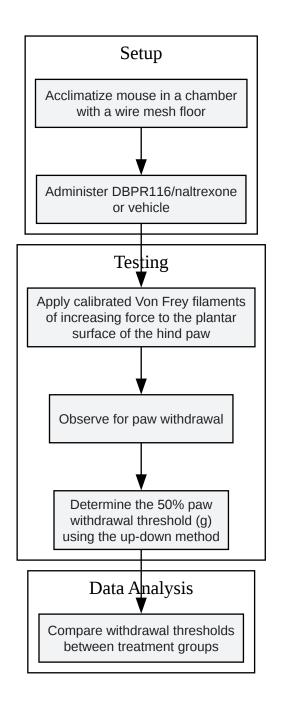
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Workflow for the tail-flick test.



Von Frey Test (Mechanical Allodynia)

The Von Frey test is used to assess mechanical sensitivity, which is a measure of neuropathic or inflammatory pain.



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Workflow for the Von Frey test.



Conclusion

DBPR116, through its active metabolite BPRMU191, presents a promising and innovative approach to pain management. Its unique mechanism as a G protein-biased agonist at the μ -opioid receptor, in combination with a MOR antagonist, has the potential to provide potent analgesia across various pain states with a significantly improved safety and tolerability profile compared to conventional opioids. The preclinical data to date support the continued development of **DBPR116** as a potentially safer and more effective treatment for severe pain. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate these promising preclinical findings into the clinical setting.

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References

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